

Diethoxyacetonitrile structural information and SMILES string

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethoxyacetonitrile

Cat. No.: B056917

[Get Quote](#)

An In-depth Technical Guide to Diethoxyacetonitrile

This guide provides comprehensive structural information, physicochemical properties, and plausible experimental protocols for **diethoxyacetonitrile**, targeted towards researchers, scientists, and professionals in drug development.

Structural and Physicochemical Information

Diethoxyacetonitrile is an organic compound featuring a nitrile group and two ethoxy groups attached to the same carbon atom. Its structure and properties are summarized below.

SMILES String: CCOC(OCC)C#N[\[1\]](#)

Table 1: Structural and Identification Data

| Parameter | Value | Reference |
|-------------------|--|---------------------|
| Molecular Formula | C₆H₁₁NO₂ | [2] |
| Molecular Weight | 129.16 g/mol | [1] |
| CAS Number | 6136-93-2 | [1] |
| InChI | 1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 | [2] |

| InChIKey | UDELMRIGXNCYLU-UHFFFAOYSA-N [\[2\]](#) |

Table 2: Physicochemical Properties

| Property | Value | Reference |
|---------------|-------------------------------|---------------------|
| Appearance | Clear, colorless liquid/oil | [2] |
| Assay | 97% | [1] |
| Density | 0.929 g/mL at 25 °C | [1] |
| Boiling Point | 167.7 °C at 773 mmHg | [1] |
| Melting Point | -19 to -18 °C | [1] |
| Flash Point | 49 °C (120.2 °F) - closed cup | |

| Refractive Index | n_{20/D} 1.400 [\[1\]](#) |

Table 3: Typical Bond Lengths and Angles (Theoretical) Since experimentally determined crystal structure data for **diethoxyacetonitrile** is not readily available, this table presents typical, generalized bond lengths and angles for the constituent functional groups.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |
|--------------|--------------------|---------------|-------------------|
| C-C (ethyl) | 1.54 | O-C-C (ethyl) | 109.5 |
| C-H | 1.09 | H-C-H | 109.5 |
| C-O (ether) | 1.43 | C-O-C | 110 |
| C-C (acetal) | 1.52 | O-C-O | 109.5 |
| C≡N | 1.16 | C-C≡N | 180 |

Spectroscopic Data (Predicted)

While specific spectra are available through databases like SpectraBase[\[2\]](#), the following tables provide predicted data based on the molecule's structure, which is useful for preliminary identification.

Table 4: Predicted ^1H NMR Chemical Shifts (in CDCl_3)

| Protons | Multiplicity | Approx. Chemical Shift (ppm) |
|--------------------------|--------------|------------------------------|
| $-\text{CH}_3$ | Triplet | 1.25 |
| $-\text{O}-\text{CH}_2-$ | Quartet | 3.70 |

| $(\text{EtO})_2\text{-CH-CN}$ | Singlet | 5.40 |

Table 5: Predicted ^{13}C NMR Chemical Shifts (in CDCl_3)

| Carbon | Approx. Chemical Shift (ppm) |
|-------------------------------|------------------------------|
| $-\text{CH}_3$ | 15 |
| $-\text{O}-\text{CH}_2-$ | 65 |
| $(\text{EtO})_2\text{-CH-CN}$ | 95 |

| $-\text{C}\equiv\text{N}$ | 117 |

Table 6: Predicted Key IR Absorption Frequencies

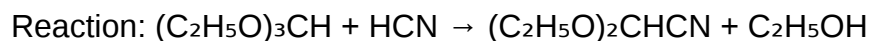
| Functional Group | Vibration | Approx. Wavenumber (cm^{-1}) |
|--------------------------|-----------|---|
| $\text{C}\equiv\text{N}$ | Stretch | 2260-2240 (weak to medium) |
| C-O (ether) | Stretch | 1260-1000 (strong) |

| C-H (alkane) | Stretch | 3000-2850 (strong) |

Experimental Protocols

Plausible Synthesis Protocol

A general method for the synthesis of **diethoxyacetonitrile** involves the reaction of an orthoester with hydrocyanic acid in the presence of an acidic catalyst. A more detailed, plausible procedure adapted from the synthesis of similar nitrile compounds is provided below. [\[3\]](#)



Materials:

- Triethyl orthoformate
- Anhydrous acetone
- Sodium cyanide (or potassium cyanide)
- Anhydrous magnesium sulfate or sodium sulfate
- A weak acid catalyst (e.g., acetic acid)
- Diethyl ether
- Deionized water

Procedure:

- In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve sodium cyanide in a minimal amount of water.
- Add a solution of triethyl orthoformate in anhydrous acetone to the flask.
- Add a catalytic amount of acetic acid to the dropping funnel.
- With vigorous stirring, add the acid catalyst dropwise to the reaction mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
- After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

- Filter the reaction mixture to remove any solid byproducts.
- Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (acetone and diethyl ether) by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **diethoxyacetonitrile**.

Safety Note: This procedure involves highly toxic cyanide salts and the potential evolution of hydrogen cyanide gas. All steps must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

Spectroscopic Analysis Protocol

Objective: To confirm the identity and purity of the synthesized **diethoxyacetonitrile** using NMR and IR spectroscopy.

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
- Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

- NMR Spectroscopy:
 - Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H NMR and ^{13}C NMR spectra.
 - Process the spectra (Fourier transform, phase correction, and baseline correction).

- Integrate the peaks in the ^1H NMR spectrum and compare the chemical shifts and coupling patterns to the predicted values in Table 4.
- Compare the chemical shifts in the ^{13}C NMR spectrum to the predicted values in Table 5.
- IR Spectroscopy:
 - Obtain an IR spectrum of the neat liquid product using a salt plate (NaCl or KBr) or a Diamond ATR accessory.
 - Acquire the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Identify the characteristic absorption bands and compare their positions to the predicted values in Table 6, paying close attention to the $\text{C}\equiv\text{N}$ stretch, C-O ether stretch, and C-H alkane stretches.

Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis of **diethoxyacetonitrile**.

Caption: Molecular structure of **diethoxyacetonitrile**.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **diethoxyacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethoxyacetonitrile 97 6136-93-2 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Diethoxyacetonitrile structural information and SMILES string]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056917#diethoxyacetonitrile-structural-information-and-smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com